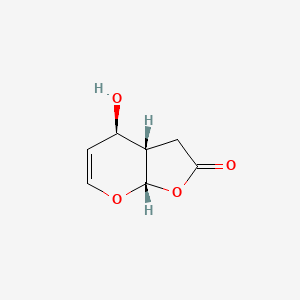
Oxysporone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxysporone is a natural product found in Pestalotiopsis longiseta with data available.
Applications De Recherche Scientifique
Phytotoxic and Antifungal Activities :
- Oxysporone, isolated from Diplodia africana, exhibits significant phytotoxic activity and moderate antifungal activity. Structural features like the dihydrofuropyranone carbon skeleton and the hydroxy group of the dihydropyran ring are crucial for its activity (Andolfi et al., 2014).
- New oxysporone derivatives demonstrate significant activities against various cancer cell lines, suggesting potential applications in cancer research (Du-Qiang Luo et al., 2012).
Virulence Factors in Plant Pathogens :
- As a secondary metabolite of Diplodia africana, oxysporone is a key virulence factor contributing to the pathogen's phytotoxicity. This implies its role in understanding plant-pathogen interactions and potentially in developing plant protection strategies (Evidente et al., 2012).
Evaluation of Antimicrobial Activities :
- Studies have demonstrated the antimicrobial properties of oxysporone and its derivatives, providing insights into their potential as phytotherapeutic agents for controlling soil-borne fungal diseases (Xiaoman Liu et al., 2016).
Antifungal Effectiveness :
- Oxysporone shows a strong inhibitory effect on Fusarium oxysporum, a common plant pathogen, suggesting its utility in agricultural applications (Xie et al., 2020).
Propriétés
Nom du produit |
Oxysporone |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(3aS,4R,7aS)-4-hydroxy-3,3a,4,7a-tetrahydrofuro[2,3-b]pyran-2-one |
InChI |
InChI=1S/C7H8O4/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-2,4-5,7-8H,3H2/t4-,5+,7-/m0/s1 |
Clé InChI |
RJIMODGWTUNSPV-BFHQHQDPSA-N |
SMILES isomérique |
C1[C@H]2[C@@H](C=CO[C@H]2OC1=O)O |
SMILES canonique |
C1C2C(C=COC2OC1=O)O |
Synonymes |
oxysporone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



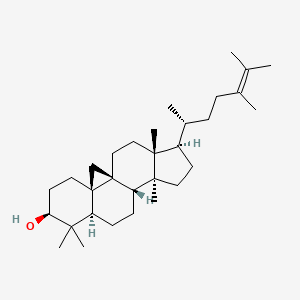
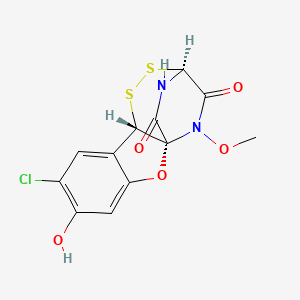
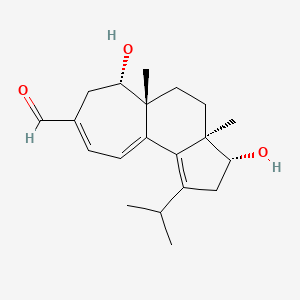
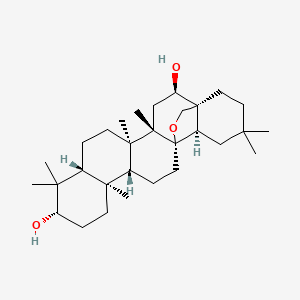

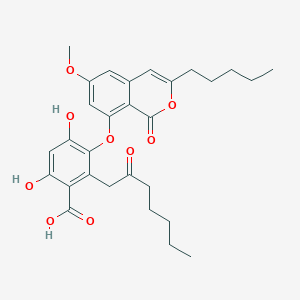
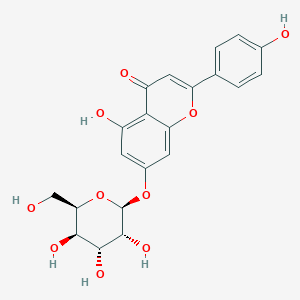
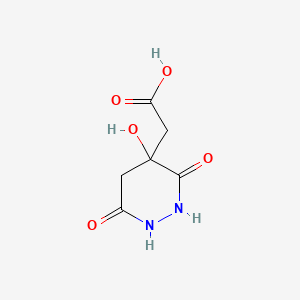
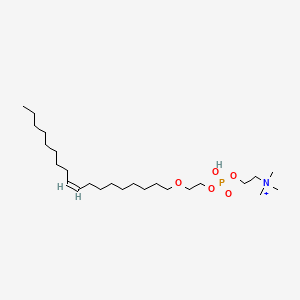
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
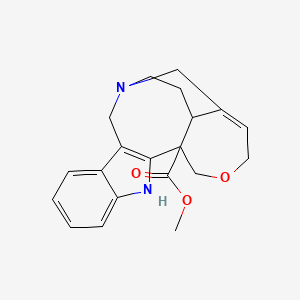
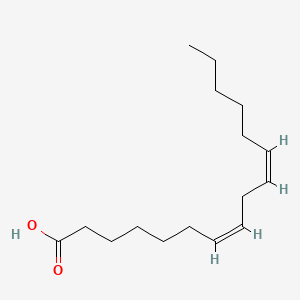
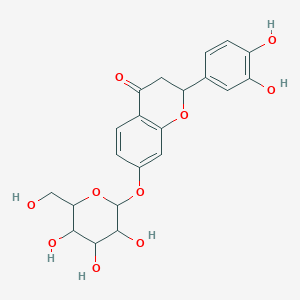
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)